3-Bromo-4-(methoxymethyl)thiophene
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Overview
Description
3-Bromo-4-(methoxymethyl)thiophene is an organic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methoxymethyl group attached to the thiophene ring
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, including suzuki–miyaura cross-coupling . In this reaction, the compound can act as an organoboron reagent, forming new carbon-carbon bonds under mild and functional group tolerant conditions .
Result of Action
As a potential reagent in Suzuki–Miyaura cross-coupling, it may contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methoxymethyl)thiophene typically involves the bromination of 4-(methoxymethyl)thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methoxymethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-4-(methoxymethyl)thiophene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylthiophene: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and applications.
3-(Bromomethyl)thiophene: Features a bromomethyl group instead of a methoxymethyl group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-4-(methoxymethyl)thiophene is unique due to the presence of both a bromine atom and a methoxymethyl group on the thiophene ring. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in synthetic chemistry and material science.
Properties
IUPAC Name |
3-bromo-4-(methoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-2-5-3-9-4-6(5)7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNICXFDRBGAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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